Unmatched In Vitro Potency: SMI-481 vs. Close NPPM Analogs
SMI-481 (NPPM 6748-481) demonstrates superior in vitro potency against Sec14-mediated [3H]-PtdIns transfer compared to structurally close analogs, where minor modifications lead to a severe loss of activity. For example, shifting the chlorine atom from the ortho to para position (analog 5658-722) increases the IC50 over 500-fold [1]. Similarly, removal of the nitro group (analog 5357-399) increases the IC50 ~10-fold [1]. This data highlights SMI-481's unique pharmacophore and its critical advantage over seemingly similar compounds.
| Evidence Dimension | In vitro inhibition of Sec14-catalyzed [3H]-PtdIns transfer activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 211 ± 19 nM |
| Comparator Or Baseline | NPPM 5658-722 (para-Cl analog): IC50 > 100,000 nM; NPPM 5357-399 (NO2-less analog): IC50 = 2,550 ± 230 nM |
| Quantified Difference | >474-fold increase in IC50 for para-Cl analog; ~12-fold increase in IC50 for NO2-less analog. |
| Conditions | In vitro assay with purified S. cerevisiae Sec14 protein, measuring exchange of [3H]-PtdIns between membranes. Sec14 concentration clamped at 287 nM. |
Why This Matters
This data is crucial for procurement decisions as it empirically validates that SMI-481 is the active, potent tool, while its closest structural neighbors are inactive or significantly weaker, preventing wasted resources on ineffective compounds.
- [1] Nile AH, Tripathi A, Yuan P, et al. PITPs as targets for selectively interfering with phosphoinositide signaling in cells. Nat Chem Biol. 2014;10(1):76-84. View Source
